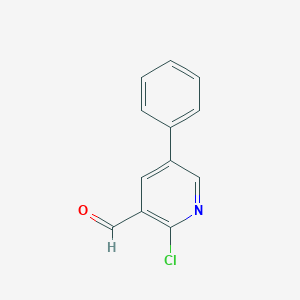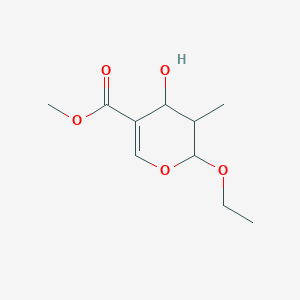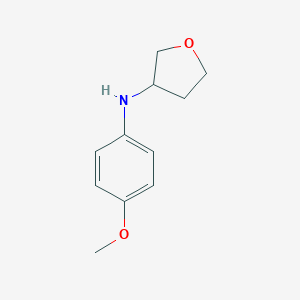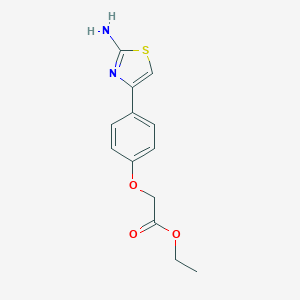![molecular formula C13H19NO3 B061259 4-[2-(2-Methoxyphenoxy)ethyl]morpholine CAS No. 167405-05-2](/img/structure/B61259.png)
4-[2-(2-Methoxyphenoxy)ethyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Methoxyphenoxy)ethyl]morpholine, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a methoxyphenoxyethyl group attached to it, which makes it a unique and versatile compound.
Wirkmechanismus
The mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is not well understood, but it is believed to act as a modulator of various biological pathways. It has been shown to interact with proteins and enzymes involved in cellular signaling and metabolism. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models. This compound has been shown to have low toxicity and is well tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, material science, and organic synthesis. It is also easy to synthesize and has good purity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for the research and development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases. Another area of interest is the synthesis of functional polymers using this compound as a monomer. Additionally, the use of this compound as a protecting group for various functional groups in organic synthesis is an area of interest. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile and unique compound that has gained significant attention in the scientific community. Its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis make it an important compound to study. The synthesis method of this compound is simple and yields high purity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-methoxyphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction takes place at room temperature and produces this compound as a white solid. This method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of other bioactive compounds. In material science, this compound has been used as a monomer for the synthesis of functional polymers with unique properties. In organic synthesis, this compound has been used as a protecting group for various functional groups.
Eigenschaften
| 167405-05-2 | |
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
4-[2-(2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
TZVCRURTWPSQQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
Kanonische SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)


![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)

![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)






